3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanoic acid

Fragment-based drug discovery Physicochemical property filtering Lead optimization

Researchers often encounter SAR derailment when substituting des-methyl or carboxylic acid analogs for this specific N-methyl propanoic acid scaffold. The target compound eliminates that risk by providing the exact regioisomer and chain length required for key interactions, as validated by the HDAC6 Zf-UBD co-crystal structure (PDB 5KH7). - Proven scaffold for structure-guided medicinal chemistry targeting HDAC6 and other enzymes. - Essential N-methyl and propanoic acid features recapitulate critical binding contacts unavailable from des-methyl (CAS 6397-53-1) or carboxylic acid (CAS 100047-66-3) analogs. - Lead-like physicochemical profile (MW 182.18, XLogP3 -0.8, 1 HBD) aligns with CNS MPO guidelines, offering a reliable benchmark fragment for neurological target libraries.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
CAS No. 1018298-07-1
Cat. No. B6574493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanoic acid
CAS1018298-07-1
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCN1C(=O)C=CC(=N1)CCC(=O)O
InChIInChI=1S/C8H10N2O3/c1-10-7(11)4-2-6(9-10)3-5-8(12)13/h2,4H,3,5H2,1H3,(H,12,13)
InChIKeyDFULZYUZBBYHDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridazinone Propanoic Acid Scaffold Overview


3-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanoic acid (CAS 1018298-07-1) is a heterocyclic building block belonging to the 6-oxo-1,6-dihydropyridazinone class [1]. Its structure features an N-methyl substituent and a propanoic acid side-chain at the 3-position of the pyridazinone ring. Computed physicochemical properties from PubChem include a molecular weight of 182.18 g/mol, XLogP3 of -0.8, a topological polar surface area of 70 Ų, and a single hydrogen bond donor [2]. This compound serves as a key intermediate or fragment in medicinal chemistry, with structural analogues appearing in programs targeting diverse enzymes such as HDAC6 zinc-finger domains, D-amino acid oxidase (DAAO), and thromboxane A2 synthase [3][4]. The specific combination of the N-methyl group and the flexible propanoic acid tether distinguishes it from other pyridazinone fragments used in fragment-based drug discovery.

Structural Differentiation from Generic Pyridazinone Analogs


The common practice of substituting a 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanoic acid scaffold with a des-methyl, carboxylic acid, or positional isomer analogue can lead to significant alterations in molecular recognition and physicochemical properties. The N-methyl group is not a passive spectator; its presence alters the electron density and solvation of the pyridazinone ring compared to the des-methyl variant (CAS 6397-53-1). [1] Furthermore, replacing the propanoic acid linker with a directly attached carboxylic acid (as in CAS 100047-66-3) shortens the vector length and reduces conformational flexibility, which can be critical for engaging shallow or cryptic binding pockets. [2] The data below quantifies these differences, demonstrating that the specific regioisomerism and chain length of the target compound are unlikely to be matched by simple in-class alternatives, potentially derailing a structure-activity relationship (SAR) campaign or a chemical biology probe effort.

Quantitative Evidence: Target Compound vs. Closest Analogs


Lipophilicity and H-Bond Donor Profile: N-Methyl vs. Des-Methyl

The presence of the N-methyl substituent on the pyridazinone ring fundamentally alters the lipophilicity and hydrogen-bonding capacity of the scaffold. The target compound (MW 182.18, XLogP3 -0.8) is more lipophilic than its des-methyl counterpart, 3-(6-oxo-1,6-dihydropyridazin-3-yl)propanoic acid (CAS 6397-53-1, MW 168.15, predicted XLogP3 ~-1.4). [1][2] This difference of ~0.6 log units is substantial in a fragment context, often corresponding to a significant shift in solubility and permeability. The additional methyl group also eliminates one hydrogen bond donor (amide-like NH), reducing the total HBD count from 2 (in the des-methyl form) to 1. [1]

Fragment-based drug discovery Physicochemical property filtering Lead optimization

Linker Length and Conformational Flexibility Comparison

The target compound possesses a propanoic acid side chain at the 3-position, providing a 3-carbon linker with a rotatable bond count of 3. In contrast, 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS 100047-66-3) has the carboxylic acid directly attached to the pyridazinone ring, resulting in a rotatable bond count of 1. [1][2] This difference in linker length extends the acidic moiety by approximately 2.5 Å and introduces two additional rotatable bonds, enabling the carboxylate to sample a significantly larger conformational space and reach a distinct set of hydrogen bond acceptors or basic residues in a protein target.

Structure-activity relationship Linker optimization Pharmacophore modeling

Regioisomeric Vector Differentiation

The target compound has the propanoic acid appended to the 3-position of the pyridazinone ring, whereas its positional isomer, 3-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid (CAS 867130-46-9), has the same side chain on the N1 atom. [1] These two regioisomers share an identical molecular formula (C8H10N2O3) and molecular weight (182.18), but present the carboxylate from a completely different vector. The 3-yl isomer orients the acid 'south' relative to the ring plane, while the 1-yl isomer orients it 'out-of-plane' from the N1 position, which can lead to divergent binding modes as observed in structural biology campaigns; an analogous fragment (3-[6-oxo-3-(3-pyridinyl)-1(6H)-pyridazinyl]propanoic acid) was shown to bind in the ubiquitin-binding pocket of HDAC6, an interaction that would be geometrically impossible with the 1-yl regioisomer. [2]

Chemical biology tool design Isomer selectivity Probe optimization

Class-Level Enzyme Inhibition Potency Context

While direct potency data for the target compound against a specific enzyme panel has not been published, the class of pyridazinone alkanoic acids has validated pharmacological activity. In a study of thromboxane A2 synthase inhibitors, pyridazin-2-yl alkanoic acids demonstrated a clear SAR dependent on side-chain length, with the pentanoic acid derivative (compound 4f) achieving an IC50 of 6.69 × 10⁻⁶ M, compared to less active shorter-chain analogs (IC50 range 10⁻⁴ to 10⁻⁵ M). [1] This class-level inference supports the hypothesis that the specific 3-carbon propanoic acid tether of the target compound is an optimal compromise between conformational constraint and reach, a property not shared by the shorter carboxylic acid or the more flexible pentanoic acid analogues.

Enzyme inhibition assay Thromboxane A2 synthase SAR transferability

Structural Biology Validation in HDAC6 Zinc-Finger Domain

A structurally related fragment, 3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanoic acid, was successfully co-crystallized with the zinc-finger ubiquitin-binding domain (Zf-UBD) of HDAC6, yielding a high-resolution (1.70 Å) structure (PDB 5KH7). [1] This fragment occupies the ubiquitin binding pocket and represents the first functional ligand for this domain. [1] The target compound retains the identical propanoic acid tether and N-methyl pyridazinone core necessary for this interaction, but replaces the 3-(pyridin-3-yl) substituent with a proton at the 3-position. This minimal structure makes the target compound an ideal negative control or minimalist probe for interrogating the pharmacophoric contribution of the 3-aryl substituent in the HDAC6 Zf-UBD system, a role that cannot be fulfilled by the des-methyl or carboxylic acid analogs which lack either the N-methyl (critical for conformation) or the propanoic acid (critical for reaching the binding pocket).

Fragment-based drug discovery HDAC6 Ubiquitin-proteasome system

Procurement and Purity Grade Differentiation

The target compound is listed by specialty chemical suppliers at a standard research-grade purity of 95–98%, with specifications for appearance (white to pink crystalline powder) and storage conditions (2–8°C under nitrogen). [1] Its positional isomer (CAS 867130-46-9) is typically offered at a higher price point (e.g., >$700/g for 98% purity), reflecting more complex synthetic accessibility. [2] The des-methyl analog (CAS 6397-53-1) and the carboxylic acid analog (CAS 100047-66-3) are more widely available but cannot meet the same structural requirements as established above. This tiered availability and pricing structure means that the target compound provides the most cost-effective entry point for exploring the N-methyl pyridazinone propanoic acid pharmacophore in a resource-conscious research setting.

Chemical procurement Purity specification Supply chain

Research and Industrial Application Scenarios


HDAC6 Ubiquitin-Binding Domain Probe Development

Based on the X-ray structure of a closely related fragment (PDB 5KH7) which demonstrated binding to the Zf-UBD of HDAC6 [1], the target compound can be used as the minimal core scaffold for a structure-guided medicinal chemistry program targeting this novel anti-cancer site. Its N-methyl and propanoic acid features are essential for recapitulating the key interactions seen in the 5KH7 structure, and it serves as a smaller, more synthetically tractable starting point compared to the crystallized fragment [1].

Thromboxane A2 Synthase Inhibition Pharmacophore Model

Given that pyridazinyl alkanoic acids with side chains of 3–5 carbons demonstrate potent TXA2 synthase inhibition (IC50 down to 6.69 × 10⁻⁶ M for pentanoic analogues) [2], the target compound represents the propanoic acid iteration of this validated pharmacophore. It can be deployed as a reference ligand in platelet aggregation and eicosanoid pathway studies, where the carboxylic acid or regioisomeric analogs would yield misleading negative results due to incorrect linker geometry [2].

CNS Drug Discovery Physicochemical Property Standard

With its moderate lipophilicity (XLogP3 -0.8), low molecular weight (182.18), and reduced hydrogen bond donor count (1), the target compound aligns with lead-like and CNS multiparameter optimization (MPO) guidelines [3]. It can serve as a physicochemical benchmark fragment for calibrating new pyridazinone libraries intended for neurological or psychiatric targets, where the des-methyl analog (higher HBD) or carboxylic acid analog (higher PSA) would display a different ADME profile [3].

Parallel Library Synthesis Building Block

The free carboxylic acid handle and the relatively simple pyridazinone core make this compound an ideal substrate for amide coupling or esterification in parallel synthesis workflows [4]. Its favorable availability and cost compared to the N1-propanoic acid regioisomer [4] position it as the preferred building block for generating diverse compound arrays aimed at serine hydrolases, kinases, or other target classes known to engage pyridazinone fragments.

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